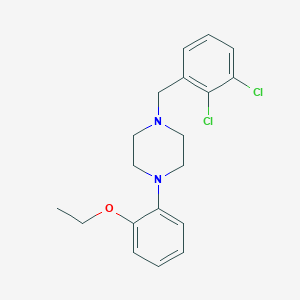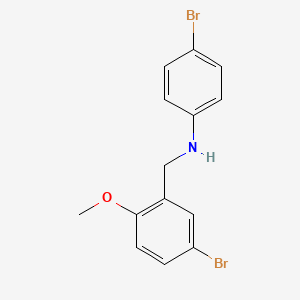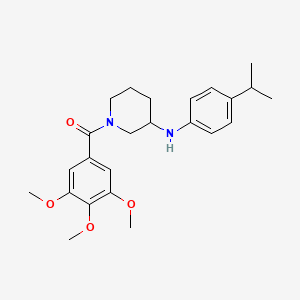![molecular formula C18H25ClN2O B6097292 2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride](/img/structure/B6097292.png)
2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride, also known as DMHP, is a synthetic compound that belongs to the class of indole derivatives. DMHP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride acts as a selective agonist for the sigma-1 receptor, which is located in the endoplasmic reticulum membrane. Activation of the sigma-1 receptor by this compound leads to the modulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and cyclic AMP signaling. This modulation can result in the regulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, suppression of inflammatory responses, and regulation of neuronal activity. This compound has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride in lab experiments is its high selectivity for the sigma-1 receptor, which allows for specific modulation of this receptor. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride. One area of interest is the development of more selective sigma-1 receptor agonists and antagonists, which could be used to further investigate the role of this receptor in various physiological and pathological conditions. Another area of interest is the investigation of the potential therapeutic applications of this compound and other sigma-1 receptor modulators in neurodegenerative diseases and other neurological disorders. Finally, the potential use of this compound as a tool for investigating the role of sigma-1 receptors in other cellular processes, such as protein folding and calcium signaling, is an area of ongoing research.
Synthesis Methods
2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride can be synthesized through a multi-step process starting with 2,3-dimethylindole. The first step involves the acylation of 2,3-dimethylindole with 4-methylpiperidin-1-ylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to form this compound hydrochloride.
Scientific Research Applications
2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride has been extensively studied for its potential applications in neuroscience research. It has been shown to act as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that plays a role in various cellular processes including calcium signaling, protein folding, and neurotransmitter release. This compound has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.
properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(4-methylpiperidin-1-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.ClH/c1-13-8-10-19(11-9-13)12-18(21)20-15(3)14(2)16-6-4-5-7-17(16)20;/h4-7,13H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVFQNLBFHFKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C(=C(C3=CC=CC=C32)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6097213.png)
![5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6097225.png)
![3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6097226.png)
![2-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6097228.png)
![2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6097234.png)

![N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-4-chlorobenzamide](/img/structure/B6097242.png)


![7-[2-(1-cyclohexen-1-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6097267.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6097300.png)
![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6097306.png)
